

# An In-depth Technical Guide to the Toxicological Profile of 4-Methylphenethyl Alcohol

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

Cat. No.: B147315

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## Introduction: Contextualizing 4-Methylphenethyl Alcohol

4-Methylphenethyl alcohol (CAS No. 699-02-5), also known as 2-(p-Tolyl)ethanol, is an aromatic alcohol utilized as a fragrance ingredient in perfumery and cosmetics.[1] As a member of the Aryl Alkyl Alcohols (AAA) structural group, its toxicological profile is often evaluated in the context of this broader chemical family.[2] This guide provides a comprehensive analysis of the available toxicological data for 4-Methylphenethyl alcohol. In instances where specific data for this compound are not available, a scientifically justified read-across approach is employed, utilizing data from structurally related compounds such as phenylethyl alcohol (PEA) and drawing upon safety assessments of the AAA group. This methodology is a cornerstone of modern chemical safety assessment, allowing for robust characterization of potential hazards in the absence of chemical-specific data.

This document is structured to provide not just data, but a logical framework for its interpretation, detailing the causality behind standard toxicological assays and providing actionable, detailed protocols for key experimental workflows.

## Physicochemical Properties: The Foundation of Toxicological Behavior

The physical and chemical properties of a substance are fundamental to understanding its toxicological potential, influencing its absorption, distribution, metabolism, and excretion

(ADME).

Property	Value	Source
CAS Number	699-02-5	
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	[3]
Molecular Weight	136.19 g/mol	[3]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	244–245 °C	[4]
Density	0.978 g/mL at 25 °C	
Flash Point	107 °C (closed cup)	[1]
Water Solubility	Slightly soluble	[1]
Log P (XLogP3-AA)	1.9	[3]

The moderate lipophilicity, indicated by a Log P of 1.9, suggests that dermal absorption is possible, a key consideration for its use in cosmetics.

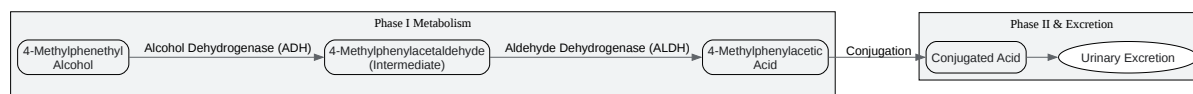
## Toxicokinetics: A Predicted Metabolic Journey

While specific toxicokinetic studies on 4-Methylphenethyl alcohol are not publicly available, its metabolic fate can be predicted based on its structure as a primary alcohol and data from the broader AAA class.[5][6] The primary metabolic pathway for simple alcohols involves oxidation.

The proposed pathway involves a two-step oxidation process:

- **Oxidation to Aldehyde:** Alcohol dehydrogenase (ADH) is expected to oxidize 4-Methylphenethyl alcohol to its corresponding aldehyde, 4-methylphenylacetaldehyde.
- **Oxidation to Carboxylic Acid:** Aldehyde dehydrogenase (ALDH) would then rapidly oxidize the intermediate aldehyde to 4-methylphenylacetic acid.
- **Excretion:** The resulting carboxylic acid is typically conjugated and excreted via the urine.

This pathway is critical as the transient aldehyde intermediate can sometimes be more reactive and toxic than the parent alcohol.



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Caption: Proposed Phase I and II metabolic pathway for 4-Methylphenethyl alcohol.

## Acute Toxicity Profile

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance.

- **Oral & Dermal Toxicity:** Specific LD50 values for 4-Methylphenethyl alcohol are not available. However, the AAA fragrance ingredient group, to which it belongs, demonstrates low acute dermal and oral toxicity.[7][8] For example, the acute oral LD50 of the related phenylethyl alcohol in rats is between 2.5 and 3.1 ml/kg.[9]
- **Dermal Irritation:** Based on its classification, 4-Methylphenethyl alcohol may cause skin irritation. At concentrations likely to be encountered by consumers, however, AAA fragrance ingredients are generally considered non-irritating to the skin.[7][8]
- **Ocular Irritation:** The substance is classified as an eye irritant. The potential for eye irritation from the broader AAA group is considered minimal at typical use concentrations.[7][8]

## Repeated Dose Toxicity

No specific chronic toxicity studies are available for 4-Methylphenethyl alcohol. The safety assessment of the AAA group notes low subchronic dermal and oral toxicity.[7][8] For risk assessment purposes, the absence of data necessitates a conservative approach, often relying

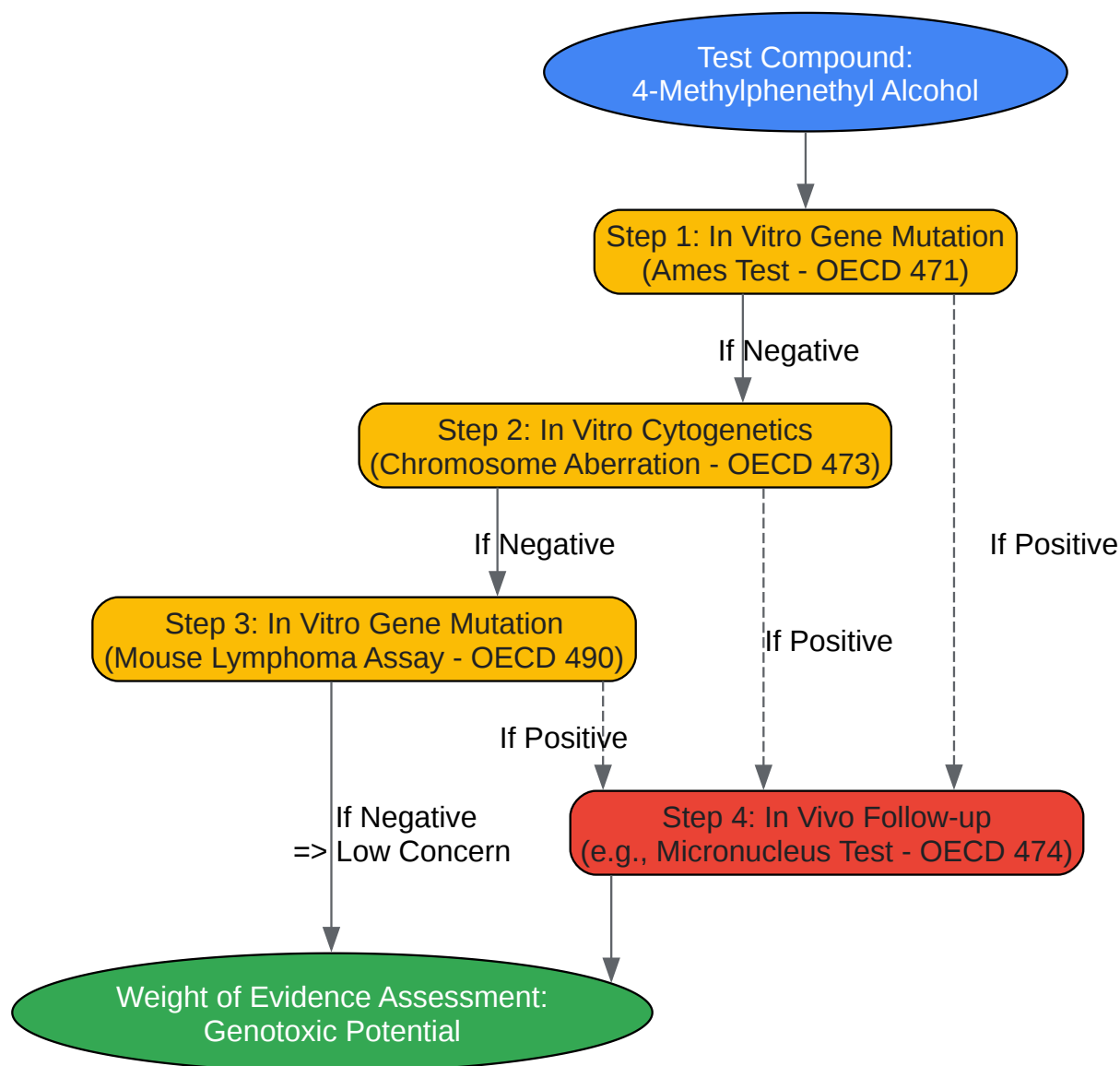
on the Threshold of Toxicological Concern (TTC) or read-across to analogs with established No-Observed-Adverse-Effect Levels (NOAELs).

## Genotoxicity Assessment

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential initiating event for carcinogenesis. A standard battery of tests is typically required.

- Bacterial Reverse Mutation (Ames Test): No specific Ames test data exists for 4-Methylphenethyl alcohol. However, the AAA group and their simple acid ester derivatives are generally not mutagenic in bacterial systems.[\[5\]](#)[\[7\]](#)
- In Vitro Mammalian Cell Assays: The AAA group shows little to no genotoxicity or clastogenicity in mammalian cell assays.[\[7\]](#)
- In Vivo Assays: All in vivo micronucleus assays for the AAA group were negative.[\[7\]](#)[\[8\]](#)

Based on the weight of evidence from the AAA chemical group, 4-Methylphenethyl alcohol is not expected to be genotoxic.[\[7\]](#)



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Caption: Standard workflow for assessing the genotoxic potential of a chemical.

## Carcinogenicity

There are no carcinogenicity data for 4-Methylphenethyl alcohol. Long-term, 2-year bioassays on related AAA members, benzyl alcohol and  $\alpha$ -methylbenzyl alcohol, did not show evidence of

carcinogenicity, further reducing concern for the group.[7][10]

## Reproductive and Developmental Toxicity

This endpoint is critical for any chemical with potential for systemic exposure in humans. In the absence of direct data, a read-across to the structurally similar compound Phenylethyl alcohol (PEA) is scientifically appropriate.

A developmental toxicity study in rats exposed dermally to PEA established a No-Observed-Adverse-Effect Level (NOAEL).[11]

- Maternal and Developmental NOAEL (Dermal): 70 mg/kg/day.[11]

This value was based on dermal irritation in the mothers and non-significant reductions in fetal body weights at higher doses.[11] The study concluded that under normal fragrance use conditions, PEA is not a developmental toxicity hazard for humans.[11] Given the structural similarity, this conclusion can be reasonably extended to 4-Methylphenethyl alcohol, pending any data to the contrary. The broader safety review of the AAA group supports this, stating that NOAELs for maternal and developmental toxicity are far in excess of current human exposure levels.[7][8]

## Experimental Protocols

To ensure scientific integrity and reproducibility, toxicological evaluations must follow standardized, validated protocols. Below are methodologies for two key assays relevant to the data gaps for this chemical.

### Protocol 1: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[12]

- Animal Model: A single healthy young adult albino rabbit is used for the initial test.[13]
- Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped free from a ~6 cm<sup>2</sup> area.[13]

- **Test Substance Application:** A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.[\[14\]](#)
- **Exposure:** The exposure duration is 4 hours.[\[14\]](#)
- **Observation:** After patch removal, the skin is wiped clean of any residual test substance. Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours post-removal.[\[15\]](#)
- **Scoring:**
  - Erythema (Redness): 0 (none) to 4 (severe).
  - Edema (Swelling): 0 (none) to 4 (severe).
- **Confirmatory Testing:** If a corrosive effect is not observed in the initial animal, the response is confirmed in one or two additional animals.[\[14\]](#)
- **Classification:** The substance is classified as an irritant based on the mean scores for erythema or edema from all animals.

## Protocol 2: Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

This in vitro assay is a primary screen for a chemical's potential to cause gene mutations.[\[16\]](#)

- **Tester Strains:** A minimum of five strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) are used, which are selected to detect different types of point mutations (frameshift and base-pair substitutions).[\[17\]](#)[\[18\]](#)
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (a rat liver homogenate fraction, known as S9 mix) to mimic mammalian metabolism.
- **Exposure Method (Plate Incorporation):**

- To a test tube with molten top agar, add: the bacterial tester strain, the test substance at one of several concentrations, and either S9 mix or a buffer control.[\[17\]](#)
- The contents are briefly mixed and poured onto the surface of a minimal glucose agar plate.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation at the specific gene locus can synthesize the required amino acid (histidine or tryptophan) and form visible colonies. The number of these "revertant" colonies is counted for each plate.
- Interpretation: The test substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double that of the negative (solvent) control.

## Conclusion and Authoritative Grounding

The toxicological profile of 4-Methylphenethyl alcohol, based on available data and robust read-across from the Aryl Alkyl Alcohols group and Phenylethyl alcohol, indicates a low overall concern for systemic toxicity under current use conditions.

- Acute Toxicity: Low acute oral and dermal toxicity is expected. It is classified as a skin and eye irritant, warranting appropriate handling precautions.
- Genotoxicity & Carcinogenicity: The weight of evidence strongly suggests the substance is not genotoxic and poses a low concern for carcinogenicity.[\[7\]](#)
- Reproductive & Developmental Toxicity: The read-across from phenylethyl alcohol provides a dermal developmental NOAEL of 70 mg/kg/day, which is far above expected consumer exposure levels.[\[11\]](#)

While significant data gaps exist for this specific molecule, the comprehensive safety assessments performed on the broader AAA chemical family provide a strong, scientifically-grounded basis for its continued safe use in fragrance applications.[\[2\]](#)[\[7\]](#) Further testing, such as an Ames test and a definitive dermal irritation study following OECD guidelines, would serve to confirm this assessment.



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